Acid Fuchsin calcium salt
Overview
Description
Acid Fuchsin is a synthetic dye known for its applications in histology and microscopy as part of various staining techniques. It has also been explored for its semiconductor properties, contributing to advancements in photovoltaic devices and electronic fields due to its unique optical and electrical properties (E. El-Zaidia, M. Al-Kotb, I. Yahia, 2019).
Synthesis Analysis
The synthesis of Acid Fuchsin and its derivatives, including calcium salts, involves complex chemical processes that contribute to its wide range of applications. The exact method of synthesizing Acid Fuchsin calcium salt isn't directly discussed in available literature, indicating a potential gap in specific research or proprietary methodologies not disclosed publicly.
Molecular Structure Analysis
Acid Fuchsin exhibits a polycrystalline nature with a triclinic crystal structure, as confirmed by XRD measurements. This structural property is crucial for its function as an organic semiconductor, impacting its light absorption and making it suitable for use in photovoltaic devices (E. El-Zaidia, M. Al-Kotb, I. Yahia, 2019).
Chemical Reactions and Properties
Research into the interactions of Acid Fuchsin with various substances, such as human immunodeficiency virus (HIV), has shown its selective inhibitory properties in vitro, indicating its potential for broader chemical interactions beyond its traditional use as a dye (M. Baba, D. Schols, R. Pauwels, J. Balzarini, E. De Clercq, 1988).
Physical Properties Analysis
The detailed physical properties of Acid Fuchsin, such as its polycrystalline nature and triclinic crystal structure, contribute to its optical properties and semiconductor behavior. Its absorption index and optical band gaps, crucial for light absorption, are essential for applications in photovoltaic devices (E. El-Zaidia, M. Al-Kotb, I. Yahia, 2019).
Scientific Research Applications
Histology and Staining Techniques : Acid Fuchsin is extensively used in histological staining methods. It is a component of Masson’s trichrome stain, useful for differentiating muscle from collagen. Additionally, it pairs with picric acid in Van Gieson's method to highlight red collagen fibers, distinguishing them from smooth muscle (Ullah et al., 2022).
Environmental Applications : A study on the degradation of Acid Fuchsin under microwave irradiation with MgFe2O4 demonstrated its potential for treating dyestuff wastewaters. The process achieved a high degradation percentage, suggesting its applicability in environmental remediation (Zhang et al., 2011).
Medical Research : Acid Fuchsin has been identified as a selective inhibitor of human immunodeficiency virus (HIV) types 1 and 2 in vitro, demonstrating its potential as an antiviral agent. Its effectiveness is comparable to other known inhibitors, with less cytotoxicity (Baba et al., 1988).
Semiconductor and Photonic Devices : Acid Fuchsin is also utilized in electronic fields as an organic semiconductor. Its complex molecular topology is relevant for its physicochemical properties, indicating its potential in developing electronic and photonic devices (Ullah et al., 2022).
Corrosion Inhibition : Research on triphenylmethane derivatives, including Fuchsin Acid, suggests their use as corrosion inhibitors in acidic media, indicating a potential application in material science and engineering (Bastidas et al., 2003).
Organic Semiconductors : A study on the physicochemical properties of Acid Fuchsin highlights its potential as a novel organic semiconductor, with applications in photovoltaic devices and electronics due to its effective light absorption and electrical properties (El-Zaidia et al., 2019).
Safety And Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, rinse mouth with water . It is also advised to avoid dust formation .
Future Directions
properties
IUPAC Name |
calcium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSOAESJQVWXBZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C(\C2=CC(=C(C=C2)N)S(=O)(=O)O)/C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17CaN3O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
calcium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |
Citations
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